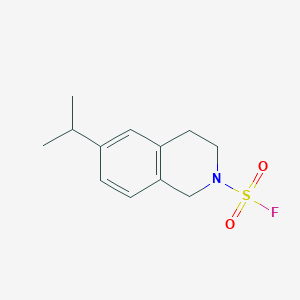
2-(Trifluoromethylthio)phenylacetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Trifluoromethylthio)phenylacetic acid is a compound that is not directly mentioned in the provided papers, but its structure can be inferred as related to the trifluoromethyl group-containing compounds discussed. It is likely to be a compound with a phenylacetic acid backbone substituted with a trifluoromethylthio group. This functional group is known for its electron-withdrawing properties and its potential to influence the reactivity and stability of the compounds it is part of.
Synthesis Analysis
The synthesis of related trifluoromethyl compounds has been explored in several studies. For instance, the synthesis of α-(trifluoromethyl)phenylacetic acid was achieved starting from the cyanohydrin of ααα-trifluoroacetophenone, which involved steps like hydrogenolysis and acidic hydrolysis . Another study reported the synthesis of 2,4,5-trifluorophenylacetic acid from 1,2,4,5-tetrafluorobenzene and ethyl cyanoacetate, highlighting a reaction route that is short and avoids the use of toxic cyanide . These methods could potentially be adapted for the synthesis of 2-(trifluoromethylthio)phenylacetic acid by incorporating the appropriate sulfur-containing reagents.
Molecular Structure Analysis
The molecular structure of compounds similar to 2-(trifluoromethylthio)phenylacetic acid has been studied using various spectroscopic techniques. For example, the use of 19F NMR spectroscopy has been employed to distinguish enantiomers of alcohols by converting them into diastereoisomeric esters with 2-fluoro-2-phenylacetic acid, which could be related to the structural analysis of 2-(trifluoromethylthio)phenylacetic acid . The electronic effects of substituents on the fluorine atom have been classified, which could provide insights into the electronic structure of the trifluoromethylthio group .
Chemical Reactions Analysis
The reactivity of trifluoromethyl-containing compounds has been the subject of various studies. For instance, the decarboxylative cyclization of N-arylacrylamides with 2,2-difluoro-2-(phenylthio)acetic acid to form thiodifluoroindoleone derivatives demonstrates the potential for creating complex structures from simpler trifluoromethyl precursors . Additionally, the reactivity of alkyl 2,2,2-trifluoroethanesulfonates with nucleophiles in aqueous media has been investigated, which could be relevant to understanding the reactions involving the trifluoromethylthio group .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-(trifluoromethylthio)phenylacetic acid can be inferred from related compounds. The presence of the trifluoromethyl group is known to impart unique properties such as increased lipophilicity and stability to the compounds. The ortho-substituent on 2,4-bis(trifluoromethyl)phenylboronic acid, for example, was found to play a key role in catalytic activity, suggesting that the position of the trifluoromethyl group can significantly affect the properties of the molecule . The fluorine atoms in the trifluoromethyl group can also influence the acidity and reactivity of the adjacent functional groups, which would be an important consideration for 2-(trifluoromethylthio)phenylacetic acid.
科学的研究の応用
Antifungal Activity
- Isolation and Antifungal Activity : A study found that phenylacetic acid, which shares a core structure with 2-(Trifluoromethylthio)phenylacetic acid, was isolated from Streptomyces humidus and showed significant antifungal activity. This compound inhibited the growth of various fungal species, demonstrating its potential in antifungal applications (Hwang et al., 2001).
Pharmaceutical Industry
- Recovery from Waste Streams : Phenylacetic acid is widely used in the pharmaceutical industry, particularly in antibiotic production. A study explored the recovery of phenylacetic acid from dilute aqueous waste, which is crucial for sustainable pharmaceutical practices (Wasewar et al., 2015).
Chemical Synthesis
- Electrocarboxylation for Synthesis : A study investigated the electrocarboxylation of benzyl chloride in pressurized CO2 to synthesize phenylacetic acid. This research highlights a method for producing phenylacetic acid, potentially applicable to 2-(Trifluoromethylthio)phenylacetic acid as well (Chanfreau et al., 2008).
Advanced Organic Chemistry
- Photocatalyzed Benzylation of Olefins : Research demonstrates that arylacetic acids can be used as sources of benzyl radicals under photocatalyzed conditions for the benzylation of electrophilic olefins. This finding can be relevant for manipulating 2-(Trifluoromethylthio)phenylacetic acid in synthetic organic chemistry (Capaldo et al., 2016).
Catalysis
- Role in Dehydrative Amidation : A study on 2,4-bis(trifluoromethyl)phenylboronic acid, which is structurally related to 2-(Trifluoromethylthio)phenylacetic acid, revealed its effectiveness as a catalyst in dehydrative amidation between carboxylic acids and amines. This suggests potential catalytic applications for 2-(Trifluoromethylthio)phenylacetic acid (Wang et al., 2018).
Safety and Hazards
作用機序
Target of Action
It is classified as having specific target organ toxicity - single exposure (respiratory tract irritation) category 3, skin corrosion/irritation category 2, and serious eye damage/eye irritation category 2 . This suggests that it may interact with the respiratory system, skin, and eyes.
Mode of Action
It has been used in the synthesis of potential antithrombotics and lipoxygenase inhibitors , indicating that it may interact with these targets or pathways.
Biochemical Pathways
Its use in the synthesis of potential antithrombotics and lipoxygenase inhibitors suggests that it may influence pathways related to blood clotting and inflammation .
Result of Action
Its classification as having specific target organ toxicity - single exposure (respiratory tract irritation) category 3, skin corrosion/irritation category 2, and serious eye damage/eye irritation category 2 suggests that it may cause respiratory irritation, skin irritation, and serious eye irritation .
Action Environment
It is recommended to be stored in a cool, dry area protected from environmental extremes .
特性
IUPAC Name |
2-[2-(trifluoromethylsulfanyl)phenyl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3O2S/c10-9(11,12)15-7-4-2-1-3-6(7)5-8(13)14/h1-4H,5H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVVZHMXCYDAXJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)O)SC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Trifluoromethylthio)phenylacetic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-1-ethyl-5-methyl-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2548714.png)
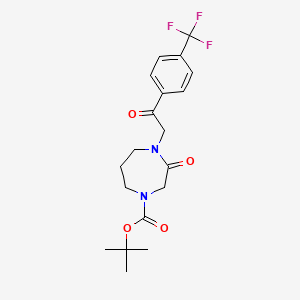
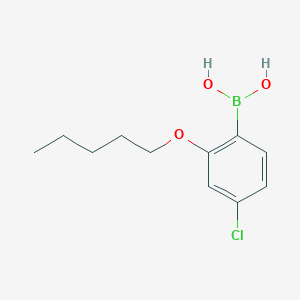


![N-(4H-chromeno[4,3-d]thiazol-2-yl)-3-(phenylthio)propanamide](/img/structure/B2548725.png)

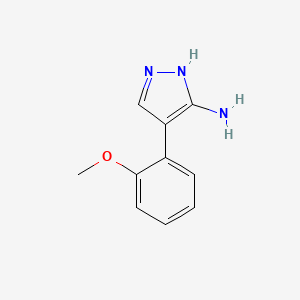


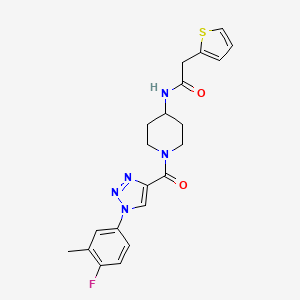
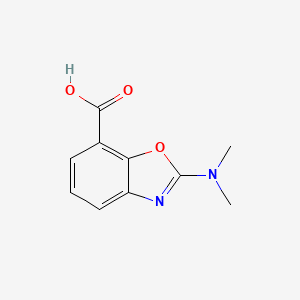
![Tert-butyl 3-methyl-1-piperidin-4-yl-6,8-dihydro-5H-imidazo[1,5-a]pyrazine-7-carboxylate;hydrochloride](/img/structure/B2548734.png)
